molecular formula C20H16N2O3 B8656695 Methyl 1-(6-methoxyquinolin-4-yl)-1H-indole-3-carboxylate CAS No. 649539-13-9

Methyl 1-(6-methoxyquinolin-4-yl)-1H-indole-3-carboxylate

Cat. No. B8656695
M. Wt: 332.4 g/mol
InChI Key: ZEWWZOLVUCRSLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 1-(6-methoxyquinolin-4-yl)-1H-indole-3-carboxylate is a useful research compound. Its molecular formula is C20H16N2O3 and its molecular weight is 332.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 1-(6-methoxyquinolin-4-yl)-1H-indole-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 1-(6-methoxyquinolin-4-yl)-1H-indole-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

649539-13-9

Product Name

Methyl 1-(6-methoxyquinolin-4-yl)-1H-indole-3-carboxylate

Molecular Formula

C20H16N2O3

Molecular Weight

332.4 g/mol

IUPAC Name

methyl 1-(6-methoxyquinolin-4-yl)indole-3-carboxylate

InChI

InChI=1S/C20H16N2O3/c1-24-13-7-8-17-15(11-13)19(9-10-21-17)22-12-16(20(23)25-2)14-5-3-4-6-18(14)22/h3-12H,1-2H3

InChI Key

ZEWWZOLVUCRSLW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)N3C=C(C4=CC=CC=C43)C(=O)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

1.73 g (12.5 mmol) of potassium carbonate and 0.968 g (5 mmol) of 4-chloro-6-methoxyquinoline are added to 0.876 g (5 mmol) of 3-methoxycarbonyl-1H-indole in 20 cm3 of dimethylacetamide under an argon atmosphere. After stirring at a temperature in the region of 140° C. for 20 hours, the reaction mixture is cooled and diluted with 200 cm3 of ethyl acetate and 200 cm3 of water. The organic phase is separated off by settling and washed with three times 200 cm3 of water and 200 cm3 of saturated aqueous sodium chloride solution and then it is dried over magnesium sulphate, filtered and concentrated to dryness under reduced pressure (2.7 kPa). The residue obtained is purified by flash chromatography [eluent: cyclohexane/ethyl acetate (8/2 and then 7/3 by volume)]. Concentrating these fractions to dryness under reduced pressure (2.7 kPa) results in 0.7 g of 3-methoxycarbonyl-1-(6-methoxyquinol-4-yl)-1H-indole in the form of a white powder. Mass spectrum (EI): m/e 332 (M+•), m/e 301.
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0.968 g
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